N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-methylfuran-3-carboxamide
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Overview
Description
N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a butyl-substituted phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane .
Scientific Research Applications
N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-phenylbutan-2-amine: Shares the butyl-substituted phenyl group but lacks the thiazole and furan rings.
N-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide: Contains a similar phenyl group but differs in the other functional groups.
Uniqueness
N-{4-[4-(BUTAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its combination of a thiazole ring, a furan ring, and a butyl-substituted phenyl group.
Properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-4-12(2)14-5-7-15(8-6-14)17-11-24-19(20-17)21-18(22)16-9-10-23-13(16)3/h5-12H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
PMXWVMRBVZRWEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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